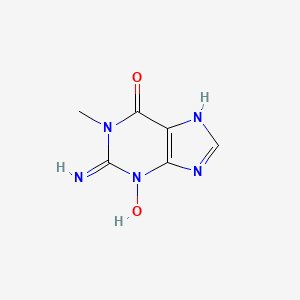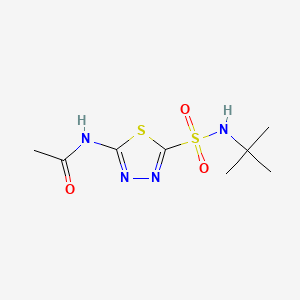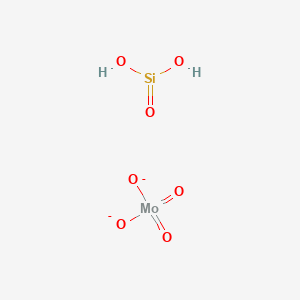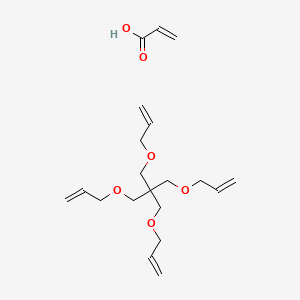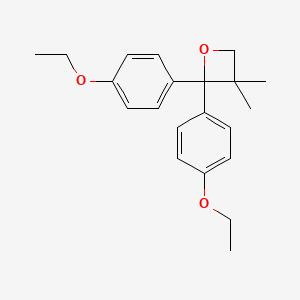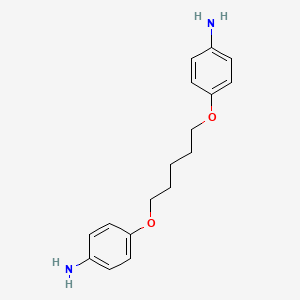
1,5-Bis(4-aminophenoxy)pentane
概要
説明
1,5-Bis(4-aminophenoxy)pentane is a chemical compound with the molecular formula C17H22N2O2 . It is commonly used as a building block in the synthesis of various polymers and materials .
Synthesis Analysis
The aromatic diamine 1,5-bis(4-aminophenoxy)pentane (BAPe) was synthesized according to a similar procedure reported in the literature . In a typical synthesis, a three-necked 1000-mL flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser was added 4-nitrophenol (30.60 g, 0.22 mol), anhydrous potassium carbonate (30.41 g, 0 .Molecular Structure Analysis
The molecular structure of 1,5-Bis(4-aminophenoxy)pentane is characterized by the presence of two phenolic groups connected by a pentane chain . The molecular weight of the compound is 286.37 .Chemical Reactions Analysis
1,5-Bis(4-aminophenoxy)pentane has been used in the synthesis of semi-alicyclic poly(amic acid) varnishes via bis-spironobornane dianhydride and the derived polyimide alignment layers for potential applications in TFT-LCDs .Physical And Chemical Properties Analysis
1,5-Bis(4-aminophenoxy)pentane has a molecular weight of 286.37 and a density of 1.177g/cm3 . The compound has a boiling point of 510.1ºC at 760mmHg .科学的研究の応用
Block Copolymer Lithography
“1,5-Bis(4-aminophenoxy)pentane” has been used in the field of block copolymer lithography . This technology is considered one of the promising technologies for next-generation lithography . In this application, line and dot resist patterns are required to be fabricated by the microphase separation of block copolymers, to draw circuit patterns on silicon substrates .
Polyimide Substrate Fabrication
This compound has been used in the fabrication of polyimide substrates . These substrates are used for the microphase separation of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA). The surface free energies of these polyimide substrates were evaluated by the Owens-Wendt method .
Thin Film Preparation
“1,5-Bis(4-aminophenoxy)pentane” has been used in the preparation of thin films of PS-b-PMMA on polyimide substrates . The self-assembly was induced by thermal annealing, and the surface architecture was observed by atomic force microscopy .
TFT-LCD Alignment Layers
This compound has been used in the synthesis and characterization of semi-alicyclic poly(amic acid) varnishes via bis-spironobornane dianhydride and the derived polyimide alignment layers for potential applications in TFT-LCDs . The derived PI alignment layers exhibited good thermal stability with the 5% weight loss temperatures higher than 470 °C .
Liquid Crystal Display Devices
“1,5-Bis(4-aminophenoxy)pentane” has been used in the fabrication of liquid crystal display devices . The liquid crystal cells fabricated with the CpODA-PI alignment layers exhibited good optoelectronic features .
Anti-Pneumocystis Carinii Drug
A series of analogues of the anti-Pneumocystis carinii drug “1,5-bis (4-amidinophenoxy)pentane” (pentamidine) was synthesized for screening against a rat model of P. carinii pneumonia (PCP) . Twenty-five of the compounds showed efficacy against PCP when compared to a saline-treated control group .
作用機序
Target of Action
The primary target of 1,5-Bis(4-aminophenoxy)pentane is the visual cycle . This compound can inhibit dark adaptation in vertebrates by impairing the formation of 11-cis-retinoids in the eye and depleting preformed stores of them .
Mode of Action
1,5-Bis(4-aminophenoxy)pentane interacts with its targets by “short-circuiting” the visual cycle . It catalyzes the thermodynamically downhill isomerization of 11-cis-retinal to all-trans-retinal . This interaction results in changes in the visual cycle, leading to impaired dark adaptation.
Biochemical Pathways
The affected biochemical pathway is the visual cycle , which is responsible for the regeneration of visual pigments in the eye. By catalyzing the isomerization of 11-cis-retinal to all-trans-retinal, 1,5-Bis(4-aminophenoxy)pentane disrupts this cycle, leading to impaired dark adaptation .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as alcohol, ether, and chloroform, but insoluble in water . This suggests that it may have good bioavailability in lipid-rich environments but may be less bioavailable in aqueous environments.
Result of Action
The molecular and cellular effects of 1,5-Bis(4-aminophenoxy)pentane’s action include the inhibition of rhodopsin formation and 11-cis-retinyl palmitate formation in the living frog eye . This leads to impaired dark adaptation in vertebrates .
Action Environment
Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
The compound is classified under the GHS07 hazard category. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .
将来の方向性
特性
IUPAC Name |
4-[5-(4-aminophenoxy)pentoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXQWDUYXSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-82-6 (di-hydrochloride) | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70178624 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-aminophenoxy)pentane | |
CAS RN |
2391-56-2 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)


